molecular formula C12H17N3O3 B1489958 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid CAS No. 2098005-21-9

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1489958
CAS No.: 2098005-21-9
M. Wt: 251.28 g/mol
InChI Key: NEUFBBSSGHVUBJ-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazine ring. One common approach is to start with 6-ethoxypyridazine and react it with piperidine-4-carboxylic acid under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the development of new materials and products.

Mechanism of Action

The mechanism by which 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as 1-(6-ethoxypyridazin-3-yl)piperidine-4-carboxylic acid and 1-(6-ethoxypyridazin-4-yl)piperidine-3-carboxylic acid. These compounds share similar structural features but differ in the position of the ethoxy group and the carboxylic acid moiety. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-11-7-10(8-13-14-11)15-5-3-9(4-6-15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUFBBSSGHVUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC(=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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